molecular formula C26H28N4O2 B12459493 4-(3-{[4-(2-aminocyclopropyl)phenyl]carbamoyl}propyl)-N-(2-aminophenyl)benzamide

4-(3-{[4-(2-aminocyclopropyl)phenyl]carbamoyl}propyl)-N-(2-aminophenyl)benzamide

Cat. No.: B12459493
M. Wt: 428.5 g/mol
InChI Key: TYTLARZOLKJSJU-UHFFFAOYSA-N
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Preparation Methods

CORIN is typically produced through recombinant DNA technology. The gene encoding CORIN is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or mammalian cells. The host cells are cultured under optimal conditions to express the CORIN protein, which is subsequently purified using techniques such as affinity chromatography .

Chemical Reactions Analysis

CORIN undergoes several biochemical reactions, primarily involving its protease activity. It cleaves the precursor form of atrial natriuretic peptide (pro-ANP) to produce the active hormone ANP . This proteolytic cleavage is essential for the biological activity of ANP. The reaction conditions typically involve physiological pH and temperature, with the presence of specific cofactors and substrates .

Comparison with Similar Compounds

CORIN is unique in its dual role as a serine protease and an activator of ANP. Similar compounds include other proteases involved in cardiovascular regulation, such as furin and neprilysin . CORIN’s specific role in activating ANP distinguishes it from these other proteases. Additionally, CORIN’s dual inhibition of LSD1 and HDAC sets it apart from other epigenetic regulators .

Biological Activity

4-(3-{[4-(2-aminocyclopropyl)phenyl]carbamoyl}propyl)-N-(2-aminophenyl)benzamide, a compound with a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes available data on its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C26H28N4O2
  • Molecular Weight : 428.5 g/mol
  • IUPAC Name : 4-[4-[4-(2-aminocyclopropyl)anilino]-4-oxobutyl]-N-(2-aminophenyl)benzamide

The compound's biological activity is primarily attributed to its interaction with various molecular targets:

  • Histone Deacetylase Inhibition : Similar compounds have shown efficacy as inhibitors of histone deacetylases (HDACs), which play a critical role in cancer cell proliferation and survival. In particular, studies have indicated that N-(2-amino-5-substituted phenyl)benzamides exhibit significant HDAC2 inhibition, leading to increased apoptosis in cancer cells .
  • G Protein-Coupled Receptor Modulation : The compound may also interact with G protein-coupled receptors (GPCRs), which are pivotal in numerous physiological processes. Activation or inhibition of specific GPCRs can influence pathways related to cell growth and differentiation .
  • Cytotoxicity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent. The mechanism involves inducing apoptosis through intrinsic pathways, possibly linked to its HDAC inhibitory activity .

Biological Activity Data

Activity TypeObserved EffectsReference
HDAC InhibitionSignificant inhibition of HDAC2; cytotoxicity in HCT116 cells
GPCR InteractionModulation of intracellular signaling pathways
CytotoxicityInduces apoptosis in cancer cell lines

Case Studies

  • Anticancer Efficacy : A study evaluated a series of N-(2-amino-5-substituted phenyl)benzamides, including derivatives similar to the target compound, demonstrating their ability to inhibit HDAC2 effectively. The findings revealed a correlation between structural modifications and enhanced cytotoxicity against colorectal cancer cells .
  • Pharmacological Profiling : Another investigation into structurally related compounds indicated that modifications at the aniline and cyclopropyl moieties significantly influenced biological activity, suggesting that the design of new derivatives could optimize therapeutic effects while minimizing side effects .

Properties

Molecular Formula

C26H28N4O2

Molecular Weight

428.5 g/mol

IUPAC Name

4-[4-[4-(2-aminocyclopropyl)anilino]-4-oxobutyl]-N-(2-aminophenyl)benzamide

InChI

InChI=1S/C26H28N4O2/c27-22-5-1-2-6-24(22)30-26(32)19-10-8-17(9-11-19)4-3-7-25(31)29-20-14-12-18(13-15-20)21-16-23(21)28/h1-2,5-6,8-15,21,23H,3-4,7,16,27-28H2,(H,29,31)(H,30,32)

InChI Key

TYTLARZOLKJSJU-UHFFFAOYSA-N

Canonical SMILES

C1C(C1N)C2=CC=C(C=C2)NC(=O)CCCC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N

Origin of Product

United States

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